N-(1-methylbutyl)-2-phenylpropanamide
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.328 |
IUPAC Name |
N-pentan-2-yl-2-phenylpropanamide |
InChI |
InChI=1S/C14H21NO/c1-4-8-11(2)15-14(16)12(3)13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16) |
InChI Key |
WQKGIHYNYLYJNN-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
GPR88 Agonism
N-(1-methylbutyl)-2-phenylpropanamide serves as a scaffold for developing GPR88 agonists. GPR88 is a G protein-coupled receptor implicated in several neurological functions and disorders. Early studies have indicated that compounds like 2-AMPP can activate GPR88 via a Gαi-coupled signaling pathway, which is crucial for modulating neurotransmitter release and neuronal excitability .
Table 1: Structure-Activity Relationship of 2-AMPP
| Compound | EC50 (nM) | Comments |
|---|---|---|
| 2-AMPP | 45 | Potent GPR88 agonist; brain-penetrant |
| RTI-13951-33 | 33 | Improved potency and brain penetration |
| Hydroxymethyl analogues | Varies | Potential P-glycoprotein substrates |
Potential in Treating Substance Use Disorders
Recent research has suggested that GPR88 agonists, including this compound, may play a role in treating alcohol addiction. Studies using animal models have shown that these compounds can influence reward pathways and reduce alcohol self-administration behaviors . This positions them as potential candidates for developing new therapeutic strategies against substance use disorders.
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. The structure can be modified at specific sites to improve potency and selectivity for the GPR88 receptor.
Table 2: Synthesis Pathways for Derivatives of 2-AMPP
| Modification Site | Modification Type | Resulting Compound |
|---|---|---|
| Site A | Alkoxy group variation | Enhanced lipophilicity |
| Site B | Functional group change | Improved EC50 values |
| Site C | Steric modifications | Limited structural space |
Case Study 1: Efficacy in Animal Models
In a study focusing on the effects of this compound on alcohol consumption in rats, researchers found that administration of this compound led to a significant decrease in voluntary alcohol intake compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing alcohol dependence .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could mitigate neuronal damage induced by oxidative stress, suggesting its utility in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues of 2-Phenylpropanamide Derivatives
The following table summarizes key structural analogs and their properties based on the evidence:
Key Observations :
- Crystallinity : Analogs with halogen or electron-withdrawing groups (e.g., bromine, fluorine) exhibit distinct crystal packing via hydrogen bonding (N-H···O) or halogen interactions, as seen in N-(2-bromophenyl)-2-phenylpropanamide . The 1-methylbutyl group may reduce crystallinity due to steric hindrance.
- Synthetic Routes : Many analogs, including those in and , are synthesized via carbodiimide-mediated amidation (e.g., DCC coupling), suggesting a common pathway for the target compound .
Functional Group Comparisons: Amides vs. Amines
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) is a structurally related amine derivative. Key differences include:
Preparation Methods
Synthesis of 2-Phenylpropanoyl Chloride
The acyl chloride route begins with the conversion of 2-phenylpropanoic acid to its corresponding acid chloride. In a representative procedure, 50 g of 2-phenylpropanoic acid is dissolved in 500 mL of methanol and cooled to 0°C. Thionyl chloride (75 mL) is added dropwise over 30 minutes, followed by refluxing for 24 hours. The reaction is monitored via thin-layer chromatography (TLC), and excess thionyl chloride is removed under reduced pressure (5–10 mm Hg) using a rotary evaporator, yielding 2-phenylpropanoyl chloride as a white solid.
Reaction Equation:
Coupling with 1-Methylbutylamine
The acid chloride is reacted with 1-methylbutylamine in anhydrous methylene chloride under inert conditions. A 25 mL round-bottom flask is charged with 0.597 g (2.95 mmol) of 2-phenylpropanoyl chloride and 5 mL of CHCl. The solution is transferred to an addition funnel and added dropwise to a stirred solution of 1-methylbutylamine (1.41 mmol) and 4-dimethylaminopyridine (4.23 mmol) in CHCl at 0°C. The mixture is stirred overnight at room temperature, followed by extraction with 1 M HCl (3 × 50 mL), saturated sodium bicarbonate (2 × 20 mL), and brine. The organic phase is dried over NaSO, filtered, and concentrated to yield a crude product, which is crystallized from acetone/methanol (185 mg, 62% yield).
Carbodiimide-Based Coupling Methods
Use of Dicyclohexylcarbodiimide (DCC)
A robust alternative employs DCC to activate 2-phenylpropanoic acid for amide formation. In a typical protocol, 1.0 mmol of 2-phenylpropanoic acid and 1.1 mmol of DCC are dissolved in 15 mL of CHCl. After cooling to 0°C, 1.1 mmol of 1-methylbutylamine is added, and the reaction is stirred for 4 hours at room temperature. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed with saturated NaHCO (3–5 mL) and water. The organic layer is dried over NaSO and concentrated under vacuum, yielding the amide as a viscous oil. Purification via silica gel chromatography (CHOH/CHCl, 2:98) affords the pure product in 68–75% yield.
Ethylcarbodiimide Hydrochloride (EDC·HCl) Activation
EDC·HCl offers a water-soluble alternative for activation. A mixture of 2-phenylpropanoic acid (1.0 mmol), EDC·HCl (1.35 g, 7.05 mmol), and triethylamine (2.3 mL, 16.29 mmol) in CHCl is stirred at 0°C for 1 hour, followed by the addition of 1-methylbutylamine (1.41 mmol). The reaction is warmed to room temperature overnight, quenched with saturated NaCl, and extracted with CHCl (3 × 100 mL). After drying and concentration, the product is obtained as a white solid (0.42 g, 85% yield).
Mixed Anhydride Approach
Formation of the Mixed Anhydride
This method involves generating a mixed anhydride intermediate using isobutyl chloroformate. To a solution of 2-phenylpropanoic acid (1.0 mmol) and N-methylmorpholine (1.1 mmol) in THF at -15°C, isobutyl chloroformate (1.1 mmol) is added dropwise. After 30 minutes, 1-methylbutylamine (1.1 mmol) is introduced, and the reaction is stirred for 2 hours. The mixture is filtered to remove salts, and the filtrate is concentrated. Purification by recrystallization from ethyl acetate/hexane provides the amide in 70% yield.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acyl Chloride | 62–85 | 95–98 | 24 |
| DCC Coupling | 68–75 | 90–94 | 4–6 |
| EDC·HCl Activation | 80–85 | 96–99 | 12–18 |
| Mixed Anhydride | 70 | 92 | 2 |
The acyl chloride method achieves the highest yields (85%) but requires prolonged reaction times. EDC·HCl offers a balance between yield and purity, while DCC coupling is faster but necessitates chromatographic purification.
Solvent and Temperature Optimization
-
Mixed Anhydride: THF at -15°C → RT.
Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the common synthetic routes for preparing N-(1-methylbutyl)-2-phenylpropanamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via catalytic α-hydroarylation of acrylamides using palladium or nickel catalysts under inert conditions. For example, intermediates like N-(4-methoxyphenyl)-2-phenylpropanamide are prepared by coupling acrylamides with aryl halides, followed by purification via preparative TLC (60% EtOAc/hexanes) . Key parameters include catalyst loading (5–10 mol%), temperature (60–80°C), and solvent selection (THF or DMF). Optimization involves adjusting reaction time (12–24 hrs) and monitoring by TLC/LCMS to maximize yields (typically 50–75%) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., δ 7.42–7.30 ppm for aromatic protons, 3.72 ppm for methine protons) and ¹³C NMR (e.g., δ 171.74 ppm for carbonyl carbons). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺ calculated: 256.1338, observed: 256.1336) . Purity is assessed via HPLC (retention times: 16–17 minutes) using C18 columns and MeCN/H₂O gradients .
Q. What functional group transformations are feasible for this compound (e.g., amide reduction)?
- Methodological Answer : The amide group can be reduced to a primary amine using LiAlH₄ in anhydrous ether (0°C to reflux, 4–6 hrs). For example, 2-phenylpropanamide derivatives are converted to 2-phenylpropanamine with >80% yield. Post-reaction workup involves quenching with aqueous NH₄Cl and purification via silica gel chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Systematic reviews (per Cochrane guidelines) should be conducted to aggregate data from multiple studies . Conflicting results (e.g., receptor binding affinity variations) may arise from assay conditions (e.g., CHO cell vs. HEK293 models). Meta-analyses using standardized metrics (e.g., IC₅₀, Ki values) and in silico docking (e.g., AutoDock Vina) can reconcile discrepancies by accounting for pH, temperature, and co-solvent effects .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer : Chiral catalysts (e.g., BINAP-Pd complexes) or chiral auxiliaries (e.g., Evans oxazolidinones) enhance enantioselectivity. For example, (2S)-configured propanamides are synthesized using L-proline-derived catalysts, achieving >90% ee. Reaction monitoring via chiral HPLC (Chiralpak AD-H column) and iterative recrystallization (hexane/EtOAc) refine purity .
Q. How do structural modifications (e.g., triazole bioisosteres) impact GPR88 agonist activity?
- Methodological Answer : Replacing the amide with 1,2,3-triazole bioisosteres (e.g., compound 24c ) improves metabolic stability while retaining agonist activity (EC₅₀ = 50 nM vs. 120 nM for parent compound). SAR studies involve CuAAC click chemistry (CuSO₄/sodium ascorbate, 14 hrs) to introduce triazoles, followed by cAMP assays in CHO-K1 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
